

# A Comprehensive Technical Guide to the Physical Properties of 2,4-Dinitrobenzoic Acid

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## Compound of Interest

Compound Name: 2,4-Dinitrobenzoic acid

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## Introduction

**2,4-Dinitrobenzoic acid** is a nitro-substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in drug design and formulation where properties like solubility and acidity play a critical role. This guide provides a detailed overview of the core physical characteristics of **2,4-Dinitrobenzoic acid**, complete with experimental protocols and visual workflows to facilitate its application in a laboratory setting.

## Core Physical and Chemical Properties

The key physical and chemical identifiers for **2,4-Dinitrobenzoic acid** are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>6</sub>	[1]
Molecular Weight	212.12 g/mol	[1]
CAS Number	610-30-0	[1]
Appearance	Pale yellow crystalline powder	
IUPAC Name	2,4-Dinitrobenzoic acid	[2]
InChI Key	ZIIGSRYPZWGBT-UHFFFAOYSA-N	[2]
SMILES	O=C(O)c1ccc(cc1--INVALID-LINK--=O)--INVALID-LINK--=O	[2]

## Quantitative Physical Data

The following table presents the key quantitative physical properties of **2,4-Dinitrobenzoic acid**, crucial for experimental design and theoretical modeling.

Physical Property	Value	Conditions
Melting Point	179.0-185.0 °C	
Boiling Point	351.93°C	(rough estimate)
Water Solubility	18.2 g/L	25 °C
Solubility in Dioxane	50 mg/mL	clear solution
pKa	1.43	25 °C
Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ )	35.56 kJ/mol	Joback Calculated
Enthalpy of Sublimation ( $\Delta_{\text{sub}}H^\circ$ )	135.00 $\pm$ 2.00 kJ/mol	NIST
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	91.38 kJ/mol	Joback Calculated

## Spectroscopic Data

Spectroscopic data is vital for the identification and structural elucidation of **2,4-Dinitrobenzoic acid**.

### Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dinitrobenzoic acid** exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretch, aromatic C-H and C=C stretches, and the symmetric and asymmetric stretches of the nitro groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The aromatic protons and carbons will show distinct chemical shifts due to the electron-withdrawing effects of the nitro and carboxylic acid groups.

### UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2,4-Dinitrobenzoic acid** is available in spectral databases such as SpectraBase.<sup>[2][3]</sup> The presence of the nitro-aromatic system gives rise to characteristic electronic transitions in the UV region.

## Experimental Protocols

Detailed methodologies for determining the key physical properties of **2,4-Dinitrobenzoic acid** are provided below.

### Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts.

Materials:

- **2,4-Dinitrobenzoic acid** sample
- Capillary tubes (one end sealed)

- Melting point apparatus
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the **2,4-Dinitrobenzoic acid** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[4]
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
- Place the capillary tube into the heating block of the melting point apparatus.[5]
- Heat the sample rapidly to about 15-20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire solid has melted into a clear liquid (T2).
- The melting point is reported as the range T1-T2.



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**Fig. 1:** Experimental workflow for melting point determination.

## Solubility Determination

This protocol outlines the determination of solubility in a given solvent.

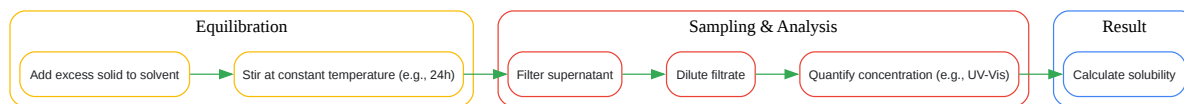
Materials:

- **2,4-Dinitrobenzoic acid**

- Selected solvent (e.g., water, dioxane)
- Vials with caps
- Analytical balance
- Magnetic stirrer and stir bars
- Constant temperature bath
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Prepare a series of vials containing a fixed volume of the solvent.
- Add excess solid **2,4-Dinitrobenzoic acid** to each vial to create a saturated solution.
- Place the vials in a constant temperature bath and stir vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.<sup>[6]</sup>
- After equilibration, allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.
- Dilute the filtered solution to a concentration within the linear range of the analytical instrument.
- Quantify the concentration of **2,4-Dinitrobenzoic acid** in the diluted solution using a pre-calibrated analytical method.
- Calculate the solubility in g/L or mol/L.



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**Fig. 2:** Experimental workflow for solubility determination.

## pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration.

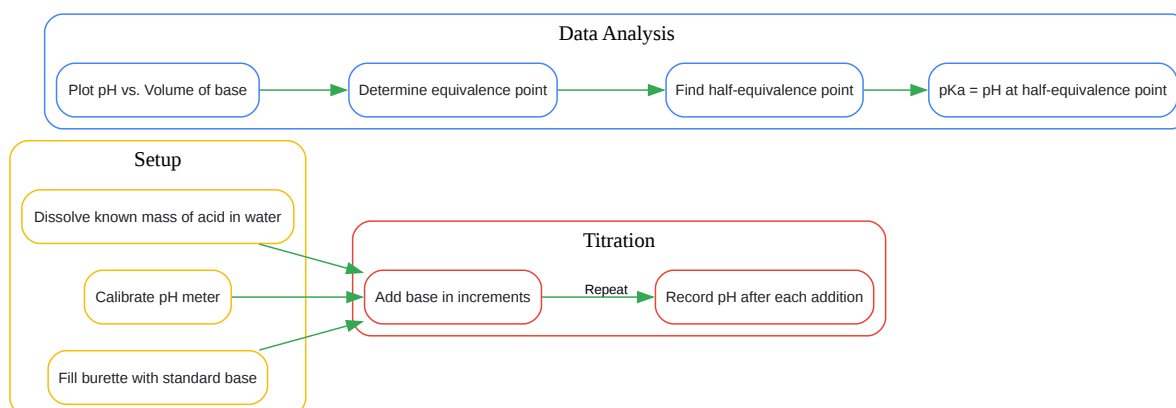
Materials:

- **2,4-Dinitrobenzoic acid**
- Standardized strong base solution (e.g., 0.1 M NaOH)
- pH meter and electrode, calibrated with standard buffers
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Deionized water (carbonate-free)

Procedure:

- Accurately weigh a known amount of **2,4-Dinitrobenzoic acid** and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
- Fill a burette with the standardized NaOH solution.

- Record the initial pH of the acid solution.
- Add the NaOH solution in small, known increments, recording the pH after each addition and allowing the reading to stabilize.
- Continue the titration past the equivalence point (the point of rapid pH change).
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7][8]



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**Fig. 3:** Experimental workflow for pKa determination by titration.

## Spectroscopic Analysis

Materials:

- **2,4-Dinitrobenzoic acid**

- Volatile solvent (e.g., methylene chloride or acetone)
- Salt plates (e.g., NaCl or KBr)
- FTIR spectrometer

Procedure:

- Dissolve a small amount (a few mg) of **2,4-Dinitrobenzoic acid** in a few drops of a volatile solvent.[\[9\]](#)
- Place a drop of the solution onto the surface of a clean, dry salt plate.[\[9\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[9\]](#)
- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum.

Materials:

- **2,4-Dinitrobenzoic acid** (5-25 mg for  $^1\text{H}$ , 50-100 mg for  $^{13}\text{C}$ )[\[10\]](#)
- Deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ )
- NMR tube and cap
- Pipette

Procedure:

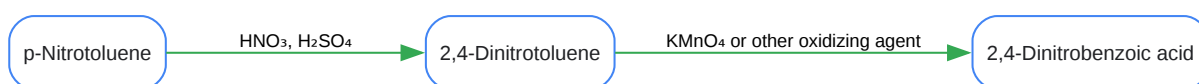
- Dissolve the appropriate amount of **2,4-Dinitrobenzoic acid** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[\[10\]](#)
- If there are any suspended particles, filter the solution through a small plug of glass wool in a pipette directly into the clean, dry NMR tube.[\[11\]](#)
- Cap the NMR tube.



- Place the NMR tube in the spinner turbine and adjust the depth.
- Insert the sample into the NMR spectrometer.
- Acquire the  $^1\text{H}$  and/or  $^{13}\text{C}$  NMR spectrum according to the instrument's standard procedures.

## Synthesis of 2,4-Dinitrobenzoic Acid

A common laboratory synthesis involves the nitration of a suitable benzoic acid derivative. A representative synthetic scheme is the nitration of p-nitrotoluene followed by oxidation.[12]



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**Fig. 4:** A representative synthesis scheme for **2,4-Dinitrobenzoic acid**.

## Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of **2,4-Dinitrobenzoic acid**, tailored for a scientific audience. The tabulated data, detailed experimental protocols, and clear visual workflows are intended to support researchers, scientists, and drug development professionals in the effective handling, characterization, and application of this important chemical compound. Accurate knowledge and application of these fundamental properties are critical for advancing research and development in the chemical and pharmaceutical sciences.

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